2,6-Dihydroxyisonicotinaldehyde
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Overview
Description
2,6-Dihydroxyisonicotinaldehyde is an organic compound with the molecular formula C6H5NO3 It is a derivative of isonicotinaldehyde, featuring hydroxyl groups at the 2 and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxyisonicotinaldehyde typically involves the hydroxylation of isonicotinaldehyde. One common method is the oxidation of 2,6-dihydroxyisonicotinic acid, which can be achieved using reagents such as manganese dioxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles to laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
Scientific Research Applications
2,6-Dihydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxyisonicotinaldehyde involves its interaction with various molecular targets. The hydroxyl groups and aldehyde functionality allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence enzyme activity and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxyisonicotinic acid: This compound is structurally similar but lacks the aldehyde group.
3-Hydroxyisonicotinaldehyde: Another derivative of isonicotinaldehyde with a hydroxyl group at the 3 position.
Properties
Molecular Formula |
C6H5NO3 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)7-6(10)2-4/h1-3H,(H2,7,9,10) |
InChI Key |
BRIZMGQUFQXQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C=O |
Origin of Product |
United States |
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